N-aminopyrimidine-4-carboximidamide

Description

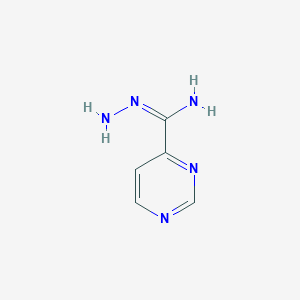

Structure

3D Structure

Properties

IUPAC Name |

N'-aminopyrimidine-4-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c6-5(10-7)4-1-2-8-3-9-4/h1-3H,7H2,(H2,6,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFRZVPXBWKTDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724773 | |

| Record name | Pyrimidine-4-carbohydrazonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18091-46-8 | |

| Record name | Pyrimidine-4-carbohydrazonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Aminopyrimidine 4 Carboximidamide and Its Derivatives

Precursor Synthesis and Functional Group Transformation Approaches

The journey to N-aminopyrimidine-4-carboximidamide often begins with the strategic synthesis of key precursors and the adept manipulation of functional groups. These initial steps are critical in setting the stage for the final pyrimidine (B1678525) ring system.

Amination Strategies for Pyrimidine Scaffolds

The introduction of an amino group onto a pyrimidine ring is a fundamental transformation in the synthesis of N-aminopyrimidine derivatives. Various strategies have been developed to achieve this, often tailored to the specific substitution pattern of the pyrimidine core.

One common approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyrimidine ring. For instance, the amination of 2-chloropyrimidines can be achieved using ammonia (B1221849) or primary amines. nih.gov The reaction conditions, including the choice of solvent and the presence of a catalyst, can significantly influence the outcome. Palladium-catalyzed amination reactions have proven effective, although they may require high pressure. nih.gov It is noteworthy that in di-substituted pyrimidines, such as 2,4-dichloropyrimidines, amination often occurs preferentially at the C-4 position. nih.gov

Another powerful amination technique is the addition-nucleophile ring-opening and ring-closure (ANRORC) mechanism. This pathway is particularly relevant for the amination of 2-halopyrimidines and involves the initial addition of the nucleophile, followed by opening of the pyrimidine ring and subsequent re-cyclization to yield the aminated product. nih.gov The synthesis of 2-alkylaminopyrimidines can also be accomplished through the aminolysis of 2-alkoxy-, 2-alkylthio-, or 2-alkylsulfonylpyrimidines. nih.gov

The synthesis of 4-aminopyrimidine (B60600) itself can be achieved through a multi-step process starting from pyridine. This involves the formation of pyridine-N-oxide, followed by nitration to 4-nitropyridine-N-oxide, which is then reduced using iron in the presence of an acid to yield 4-aminopyridine. semanticscholar.org

| Starting Material | Reagent(s) | Product | Key Features |

| 2-Chloropyrimidine | Ammonia, Butylamine, etc. | 2-Alkylaminopyrimidine | Nucleophilic substitution |

| 2,4-Dichloropyrimidine | Aromatic amines | C-4 Substituted pyrimidine | Preferential amination at C-4 |

| 2-Halopyrimidine | KNH₂/NH₃ | 2-Aminopyrimidine | ANRORC mechanism |

| Pyridine | 1. Oxidation 2. Nitration 3. Reduction | 4-Aminopyrimidine | Multi-step synthesis |

Conversion of Cyanamides to Carboximidamides

The carboximidamide functional group is a defining feature of the target molecule. A key synthetic route to this moiety involves the transformation of cyanamides. The chemistry of cyanamides is rich and versatile, offering several pathways to the desired carboximidamide. researchgate.netnih.gov

One strategy involves the reaction of a cyanamide (B42294) with an appropriate nucleophile. For instance, the addition of an amine to a cyanamide can lead to the formation of a guanidine, which is structurally related to a carboximidamide. The specific reaction conditions and the nature of the amine will dictate the final product.

Furthermore, cyanamides can be generated from other functional groups. For example, amidoximes can be converted to cyanamides upon treatment with reagents like p-toluenesulfonyl chloride (p-TsCl) in the presence of a base. nih.gov This transformation is particularly effective for electron-rich aryl substrates. nih.gov Guanidoximes can also be oxidized to form N-arylcyanamides. nih.gov

| Precursor | Reagent(s) | Product | Key Transformation |

| Amidoxime | p-TsCl, Base | Cyanamide | Dehydration/rearrangement |

| Guanidoxime | Oxidizing agent | N-Arylcyanamide | Oxidation |

Transformation of Nitriles and Imido Ethers

Nitriles and imido ethers are valuable precursors for the synthesis of the carboximidamide group. The triple bond of a nitrile is susceptible to nucleophilic attack, leading to the formation of an imine anion intermediate. libretexts.org This intermediate can then be further manipulated to yield the desired product. For example, reaction with an amine can lead to a carboximidamide.

The conversion of nitriles to amides can be achieved by reacting an organic nitrile with a secondary or tertiary ether in the presence of a strong acid and water. google.com While this produces an amide rather than a carboximidamide directly, it highlights the reactivity of the nitrile group. The hydration of nitriles in the presence of acid is a well-established method to produce carboxylic acids, proceeding through an amide intermediate. youtube.com

Imido ethers, also known as imino ethers, are another class of precursors. They can be prepared from nitriles and can subsequently be converted to carboximidamides by reaction with amines.

| Precursor | Reagent(s) | Intermediate/Product | Key Reaction Type |

| Nitrile | Organometallic Reagents (e.g., Grignard) | Imine anion, then Ketone | Nucleophilic addition |

| Nitrile | DIBALH | Aldehyde | Reduction |

| Nitrile | Secondary/Tertiary Ether, Strong Acid, Water | Amide | Ritter-type reaction |

| Nitrile | H₂O, H⁺ | Carboxylic Acid (via Amide) | Hydrolysis |

Ring-Closure Reactions for Pyrimidine-Carboximidamide Core Formation

The construction of the pyrimidine ring itself is a pivotal step in the synthesis. Ring-closure reactions, often involving multiple components, provide an efficient means to assemble the heterocyclic core.

Cyclization Reactions Involving Multi-Component Approaches

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govbohrium.comresearchgate.netnih.govacsgcipr.org These reactions are often characterized by high atom economy and operational simplicity.

A notable example is the four-component reaction strategy for the synthesis of pyrimidine carboxamides from amidines, styrenes, and N,N-dimethylformamide (DMF), catalyzed by palladium. nih.govbohrium.com In this reaction, DMF serves as a dual synthon, providing both a carbon atom and an amide group. nih.gov The reaction proceeds through a cascade of C-H bond functionalization and cross-dehydrogenative coupling processes. nih.gov

Another versatile MCR is the three-component reaction of amidines, ketones, and a one-carbon source to form pyrimidine derivatives. researchgate.netmdpi.comorganic-chemistry.org For instance, N,N-dimethylaminoethanol can act as a one-carbon donor in an oxidative [3+2+1] annulation. organic-chemistry.org Similarly, the Biginelli reaction, a well-known MCR, can be adapted to produce pyrimidine derivatives. dntb.gov.ua

The synthesis of pyrido[2,3-d]pyrimidines, which are structurally related to the target molecule, can be achieved through a multi-component reaction of benzaldehyde, Meldrum's acid, and 6-aminouracil. nih.gov This reaction proceeds through a series of steps including Knoevenagel condensation, Michael addition, and cyclization. nih.gov

| Reaction Type | Components | Catalyst/Conditions | Product |

| 3SM-4CR | Amidine, Styrene, DMF | Palladium catalyst, Oxidant | Pyrimidine carboxamide |

| [3+2+1] Annulation | Amidine, Ketone, N,N-Dimethylaminoethanol | Oxidant | Pyrimidine derivative |

| Biginelli-like | Barbituric acid, Thiourea, Aromatic aldehyde | Ceric ammonium (B1175870) nitrate | Tetrahydropyrimido[4,5-d]pyrimidine |

| Friedländer-type | 4-Aminopyrimidine-5-carbaldehyde, Acetophenone | BF₃-Et₂O, Solvent-free | 7-Arylpyrido[2,3-d]pyrimidine |

Heterocycle Annulation Methods

Annulation, the formation of a new ring onto an existing one, is a key strategy for constructing fused heterocyclic systems. In the context of this compound synthesis, this can involve the annulation of a pyrimidine ring or the formation of a pyrimidine ring onto a pre-existing scaffold.

The synthesis of pyrimidines can be achieved through the [5+1] annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals or orthoesters. mdpi.com A [3+3] annulation between 3-ethoxycyclobutanones and amidines, promoted by a Lewis acid, also yields pyrimidine derivatives. mdpi.com

Furthermore, a copper-catalyzed [3+3] annulation of amidines with saturated ketones provides an efficient route to pyrimidines through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. rsc.org The cyclization of ketones with nitriles under copper catalysis and basic conditions is another effective method for pyrimidine synthesis. rsc.org

The synthesis of pyrimidine-annulated five-membered heterocycles has been extensively reviewed, highlighting various methodologies for the functionalization and construction of these fused systems. dntb.gov.ua

| Annulation Type | Reactants | Catalyst/Conditions | Key Features |

| [5+1] Annulation | Enamidine, DMF dialkyl acetal | Catalyst- and solvent-free | Forms trisubstituted pyrimidines |

| [3+3] Annulation | 3-Ethoxycyclobutanone, Amidine | Lewis acid | Forms diverse pyrimidine derivatives |

| [3+3] Annulation | Amidine, Saturated ketone | Copper catalyst, 4-HO-TEMPO | Cascade reaction |

| Cyclization | Ketone, Nitrile | Copper catalyst, Base | Economical synthesis |

Derivatization Strategies for this compound Analogs

The development of diverse analogs of this compound is crucial for exploring their chemical space and potential applications. This can be achieved through various derivatization strategies targeting different parts of the molecule.

Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is susceptible to substitution reactions, which can be modulated by the electronic properties of the existing substituents. The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, makes it prone to nucleophilic substitution, particularly at the C2, C4, and C6 positions. wikipedia.orgbhu.ac.in Conversely, electrophilic substitution is generally more challenging but can be facilitated at the C5 position. wikipedia.org

For a parent this compound, the amino and carboximidamide groups will influence the reactivity of the pyrimidine ring. Halogenated pyrimidines are common precursors for introducing a variety of functional groups via nucleophilic substitution. For instance, chloro- or fluoropyrimidines can react with amines, thiols, or alkoxides to yield the corresponding substituted products. rsc.org Metal-free site-selective C-N bond-forming reactions have been developed for polyhalogenated pyrimidines, allowing for controlled substitution. rsc.org

| Reaction Type | Position on Pyrimidine Ring | Typical Reagents | Potential Products |

| Nucleophilic Aromatic Substitution | C2, C6 | Amines, Thiols, Alkoxides | 2- or 6-substituted analogs |

| Electrophilic Aromatic Substitution | C5 | Nitrating agents, Halogenating agents | 5-nitro or 5-halo derivatives |

Modifications of the Carboximidamide Moiety

The carboximidamide group at the C4 position offers multiple sites for modification. The transformation of a nitrile group is a common route to forming the carboximidamide moiety. For instance, 4-cyanopyrimidine can be converted to the corresponding methyl carbimidate, which can then react with various nucleophiles. osi.lv A palladium-catalyzed four-component reaction of amidines, styrene, and N,N-dimethylformamide (DMF) has been reported for the synthesis of pyrimidine carboxamides, where DMF acts as a dual synthon. bohrium.comnih.gov

The amino group of the carboximidamide can be acylated or alkylated to introduce a range of substituents. Furthermore, the entire carboximidamide group can be hydrolyzed to a carboxylic acid or an amide under appropriate conditions, providing a route to other derivatives.

| Modification Strategy | Target | Illustrative Reagents | Resulting Functional Group |

| Acylation | Amine of carboximidamide | Acid chlorides, Anhydrides | N-acyl-carboximidamide |

| Alkylation | Amine of carboximidamide | Alkyl halides | N-alkyl-carboximidamide |

| Hydrolysis | Carboximidamide group | Acid or base | Carboxylic acid or Amide |

Formation of Hybrid Heterocyclic Systems

The N-amino group on the pyrimidine ring is a key functional handle for the construction of fused heterocyclic systems. A prominent example is the formation of pyrazolo[1,5-a]pyrimidines. This transformation can be achieved through the cyclization of N-aminopyrimidines with various reagents. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of the pyrazole (B372694) ring fused to the pyrimidine core. rsc.orgresearchgate.netnih.gov

The synthesis of cyanated pyrazolo[1,5-a]pyridines has been achieved via a [3+2]-cycloaddition of N-aminopyridinium ylides with ynals, a strategy that could potentially be adapted for pyrimidine analogs. rsc.org These hybrid systems significantly expand the structural diversity and potential biological activity of the parent compound.

| Fused Heterocycle | Starting Material | Key Reagents | General Reaction Type |

| Pyrazolo[1,5-a]pyrimidine | N-Aminopyrimidine | β-Dicarbonyl compounds | Cyclocondensation |

| Triazolo[1,5-a]pyrimidine | N-Aminopyrimidine | Reagents providing a C-N fragment | Cyclization |

Catalytic Approaches in Synthesis

Catalysis offers efficient and selective methods for the synthesis of complex molecules like this compound and its derivatives. Both organocatalysis and metal catalysis play significant roles in modern synthetic organic chemistry.

Application of Organocatalysis in this compound Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a metal-free alternative for various transformations. rsc.org In the context of pyrimidine synthesis, organocatalysts can be employed in annulation reactions to construct the heterocyclic core. For example, bifunctional organocatalysts can activate both the nucleophilic and electrophilic partners in a reaction, leading to high efficiency and stereoselectivity. rsc.org

While direct organocatalytic methods for the synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied to key steps. For instance, the functionalization of the pyrimidine ring or the side chains could potentially be achieved using chiral organocatalysts to introduce stereocenters. A photochemical organocatalytic method has been reported for the functionalization of pyridines, which proceeds via pyridinyl radicals and shows distinct regioselectivity. nih.govnih.govacs.org

Metal-Catalyzed Coupling Reactions for Pyrimidine Framework Construction

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, which are essential for constructing and functionalizing the pyrimidine framework. nih.govacs.org Palladium, nickel, and copper catalysts are commonly used for reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings to introduce substituents onto the pyrimidine ring. nih.govacs.org

The construction of the pyrimidine ring itself can be achieved through metal-catalyzed processes. A palladium-catalyzed four-component reaction strategy has been developed for the synthesis of pyrimidine carboxamides from amidines, styrenes, and DMF. nih.gov Furthermore, rhodium- and iridium-catalyzed direct C-H amination reactions using organic azides as the nitrogen source represent a modern approach for introducing amino groups onto aromatic rings. nih.govacs.org

| Catalytic Reaction | Metal Catalyst | Bond Formed | Application in Synthesis |

| Suzuki Coupling | Palladium | C-C | Arylation/alkylation of the pyrimidine ring |

| Buchwald-Hartwig Amination | Palladium, Copper | C-N | Introduction of amino substituents |

| Four-Component Reaction | Palladium | C-C, C-N | Construction of pyrimidine carboxamide core nih.gov |

| Direct C-H Amination | Rhodium, Iridium | C-N | Introduction of the N-amino group nih.govacs.org |

Heterogeneous and Homogeneous Catalysis in Targeted Synthesis

The synthesis of this compound and its derivatives has been significantly advanced through the application of both heterogeneous and homogeneous catalysis. These catalytic approaches offer distinct advantages in terms of efficiency, selectivity, and sustainability, paving the way for the creation of complex molecular architectures based on the pyrimidine scaffold.

Heterogeneous Catalysis: Leveraging Solid-Phase Catalysts for Enhanced Reactivity and Recyclability

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, has emerged as a powerful tool in pyrimidine synthesis. nih.gov The primary advantage of this approach lies in the ease of catalyst separation from the reaction mixture, enabling catalyst recycling and reducing product contamination. nih.gov Various solid-supported catalysts, particularly those based on nanoparticles, have demonstrated remarkable activity in the synthesis of pyrimidine derivatives.

For instance, nano-catalysts have been successfully employed in multi-component reactions to construct fused pyrimidine ring systems. Zirconium dioxide nanoparticles have been utilized for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. rsc.org Similarly, a calcined TiO2–SiO2 nanocomposite has proven effective for the same purpose. rsc.org Another notable example involves the use of a Fe3O4-ZnO-NH2-PW12O40 nanocatalyst for the green synthesis of tetrahydropyrido[2,3-d]pyrimidines. rsc.org

The development of magnetically separable nanocatalysts, such as Fe3O4@SiO2-BenzIm-Fc[Cl]/ZnCl2, has further enhanced the practicality of heterogeneous catalysis in this field. nih.govacs.org These catalysts can be easily recovered using an external magnet, simplifying the work-up procedure. Other innovative heterogeneous systems include immobilized ciprofloxacin (B1669076) on surface-modified magnetic silica (B1680970) nanoparticles, which has been used as an acid catalyst for the synthesis of pyrano[2,3-d]-pyrimidine-5-carboxamides. nih.gov

A patent has also disclosed a method for the N-alkylation of aminopyridines using a multi-active-component heterogeneous catalyst, highlighting the industrial relevance of this approach. google.com The process involves reacting an aminopyridine compound with an alkylating agent in the presence of the catalyst at elevated temperatures. google.com

The table below summarizes key findings in the application of heterogeneous catalysis for the synthesis of pyrimidine derivatives, showcasing the diversity of catalysts and their effectiveness under various reaction conditions.

| Catalyst | Reactants | Product | Yield (%) | Conditions | Source |

| Zirconium dioxide nanoparticles | Aryl aldehydes, malononitrile, amino-uracil | Tetrahydropyrido[2,3-d]pyrimidines | 86–97 | Green procedure | rsc.org |

| Calcined TiO2–SiO2 nanocomposite | Aryl aldehydes, malononitrile, amino-uracil | Tetrahydropyrido[2,3-d]pyrimidines | - | Nano-catalytic conditions | rsc.org |

| Fe3O4-ZnO-NH2-PW12O40 nanocatalyst | Aryl aldehydes, malononitrile, amino-uracil | Tetrahydropyrido[2,3-d]pyrimidines | - | Green synthesis | rsc.org |

| Fe3O4@SiO2-BenzIm-Fc[Cl]/ZnCl2 | Aryl aldehydes, various active methylene (B1212753) compounds | Pyran-annulated bis-heterocyclic scaffolds | - | Ultrasound-assisted, aqueous ethanol | nih.govacs.org |

| Immobilized ciprofloxacin on magnetic silica NPs | Salicylaldehyde, active methylene compounds, isocyanides | Pyrano[2,3-d]-pyrimidine-5-carboxamides | - | Water-ethanol, 60 °C | nih.gov |

| Multi-active-component catalyst | Aminopyridine, alkylating agent | N-alkylated aminopyridine | - | 100-500 °C | google.com |

| Nanostructured Na2CaP2O7 | Aromatic aldehydes, malononitrile, ketones, ammonium acetate | 2-Amino-3-cyanopyridine derivatives | 84-94 | Solvent-free, 80 °C | mdpi.com |

Homogeneous Catalysis: Precision and Control in Molecular Assembly

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers a high degree of control over reaction pathways, often leading to exceptional selectivity and efficiency. nih.gov In the context of pyrimidine synthesis, transition metal complexes have played a pivotal role, enabling novel bond formations and the construction of highly functionalized pyrimidine rings.

A significant breakthrough in this area is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgmdpi.com This regioselective process, utilizing PN5P–Ir–pincer complexes, proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as the only byproducts. acs.org This method allows for the synthesis of a wide array of highly substituted pyrimidines in high yields. acs.org

Palladium-catalyzed cross-coupling reactions have also been instrumental in the synthesis of aminopyridine and aminopyrimidine derivatives. acs.org These methods facilitate the formation of carbon-nitrogen bonds, a key step in the construction of these heterocyclic systems. acs.org

Furthermore, copper-catalyzed reactions have proven versatile for pyrimidine synthesis. For example, a copper(II)-catalyzed cycloaddition of alkynes with nitrogen-containing molecules like amidines and guanidines is a powerful tool for constructing pyrimidine rings. mdpi.com Another notable application is the copper-catalyzed synthesis of 2,6-disubstituted pyrimidones from terminal alkynes, carbon dioxide, and amidine hydrochlorides. mdpi.com A copper/base catalytic system has also been developed for the condensation of primary nitro compounds with alkenes to form 4,5-dihydroisoxazoles, a reaction that can be adapted for the synthesis of pyrimidine precursors. nih.gov

The table below provides an overview of key homogeneous catalytic systems used in the synthesis of pyrimidine derivatives, highlighting the catalyst, reactants, and the resulting products.

| Catalyst | Reactants | Product | Yield (%) | Conditions | Source |

| PN5P–Ir–pincer complexes | Amidines, up to three different alcohols | Alkyl or aryl pyrimidines | up to 93 | - | acs.orgmdpi.com |

| Palladium complexes | Halopyridines, amines | Aminopyridines | - | - | acs.org |

| Copper(II) catalyst | Alkynes, amidines/guanidines | Pyrimidines | - | Cycloaddition | mdpi.com |

| Copper(II) catalyst | Terminal alkynes, CO2, amidine hydrochloride | 2,6-disubstituted pyrimidones | - | DMF | mdpi.com |

| [Cp2TiMe2] | Pyridine, PhMeSiH2 | Hydrosilylated pyridines | - | Homogeneous catalysis | nih.gov |

| Copper/base system | Primary nitro compounds, alkenes | 4,5-dihydroisoxazoles | - | - | nih.gov |

Reaction Mechanisms and Reactivity Profile

Nucleophilic Substitution Pathways on Pyrimidine (B1678525) Ring Systems

The electron-deficient pyrimidine ring is a key site for nucleophilic substitution reactions. Two primary mechanisms, the SNAr and ANRORC pathways, are particularly relevant to the functionalization of pyrimidine derivatives.

The Nucleophilic Aromatic Substitution (SNAr) mechanism is a common pathway for the substitution of leaving groups on electron-poor aromatic and heteroaromatic rings. In the context of pyrimidine systems, the reaction proceeds via the addition of a nucleophile to the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring. mdpi.com

The reactivity of substituted pyrimidines in SNAr reactions is influenced by the nature and position of the substituents. Electron-withdrawing groups enhance the electrophilicity of the ring carbons, facilitating nucleophilic attack. For N-aminopyrimidine-4-carboximidamide, the presence of the nitrogen atoms within the ring and the carboximidamide group can influence the regioselectivity of nucleophilic attack. While specific studies on this compound are limited, research on related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) shows that the amino group and the ring nitrogens contribute to the stabilization of anionic intermediates, thereby increasing reactivity in SNAr reactions. mdpi.com

Table 1: Factors Influencing SNAr Reactions in Pyrimidine Systems

| Factor | Description | Impact on Reactivity |

| Leaving Group | A good leaving group is essential for the second step of the mechanism. | Better leaving groups (e.g., halides) accelerate the reaction. |

| Nucleophile | The strength of the nucleophile affects the rate of the initial addition step. | Stronger nucleophiles generally lead to faster reactions. |

| Ring Substituents | Electron-withdrawing groups activate the ring towards nucleophilic attack. | Increased number and strength of electron-withdrawing groups enhance reactivity. |

| Solvent | Polar aprotic solvents are typically used to solvate the cation without deactivating the nucleophile. | Appropriate solvent choice can significantly influence reaction rates. |

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism represents an alternative pathway for nucleophilic substitution in certain heterocyclic systems, particularly with strong nucleophiles like metal amides. wikipedia.org This mechanism is distinct from the SNAr pathway as it involves the opening of the heterocyclic ring.

The process begins with the addition of the nucleophile to an electrophilic carbon atom of the pyrimidine ring. This is followed by cleavage of a ring bond, leading to an open-chain intermediate. Subsequent intramolecular cyclization, with the expulsion of a leaving group, results in the formation of a new heterocyclic ring, which can be the same as or different from the starting ring system. wikipedia.org

Extensive studies on substituted pyrimidines have demonstrated the operation of the ANRORC mechanism, especially in reactions with sodium amide in liquid ammonia (B1221849). wikipedia.org Evidence for this pathway is often obtained through isotopic labeling experiments, which can track the fate of the ring atoms during the transformation. wikipedia.org While direct evidence for the ANRORC mechanism in this compound is not available, its structural features suggest that under appropriate conditions with strong nucleophiles, this pathway could be a possibility.

Reactivity of the Carboximidamide Functional Group

The carboximidamide group, also known as a guanidine-like moiety, is a versatile functional group that can exhibit both nucleophilic and electrophilic character. Its reactivity is further complicated by the potential for tautomerism.

The this compound molecule can exist in different tautomeric forms due to proton migration between the nitrogen atoms of the amino, pyrimidine, and carboximidamide groups. Spectroscopic studies on related 4-aminopyrimidine (B60600) derivatives have shown the existence of amino-imino tautomerism. nih.gov For instance, studies on models of the 4'-aminopyrimidine ring of thiamin diphosphate (B83284) have identified the presence of both the 4'-aminopyrimidine and the 1',4'-iminopyrimidine tautomers. nih.gov

The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the presence of other molecules capable of hydrogen bonding. The different tautomers will exhibit distinct reactivity profiles. For example, the imino tautomer would be expected to have a more nucleophilic exocyclic nitrogen compared to the amino tautomer.

The carboximidamide group contains both nucleophilic nitrogen atoms and an electrophilic carbon atom. The lone pairs on the nitrogen atoms make them susceptible to attack by electrophiles, such as alkylating agents and acylating agents. Reactions of related aminotriazolopyrimidines with electrophilic reagents have shown that acylation, sulfonylation, and alkylation can occur at the amino group or the ring nitrogen atoms, depending on the reaction conditions and the nature of the electrophile. researchgate.net

Conversely, the carbon atom of the carboximidamide group is electrophilic and can be attacked by nucleophiles. This reactivity is central to many of the condensation and cyclization reactions that this class of compounds undergoes.

Mechanistic Insights into Cyclization and Condensation Reactions

The presence of multiple reactive sites in this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems through cyclization and condensation reactions. These reactions often involve the interplay between the amino group, the carboximidamide moiety, and the pyrimidine ring.

Intramolecular reactions can lead to the formation of bicyclic or polycyclic systems. For example, intramolecular aldol-type condensations can occur if a suitable carbonyl-containing side chain is present, leading to the formation of new rings. youtube.com The mechanism of such reactions typically involves the formation of an enolate or enamine intermediate, which then attacks an electrophilic center within the same molecule.

Intermolecular condensation reactions are also common. For instance, the reaction of related aminopyrimidines with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine systems. The mechanism of these reactions often involves an initial nucleophilic attack from the amino group onto a carbonyl carbon, followed by cyclization and dehydration. The use of catalysts can influence the reaction pathway and product distribution. organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and dynamics of molecules.

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. In N-aminopyrimidine-4-carboximidamide, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the amino group, and the carboximidamide group. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons on the aromatic pyrimidine ring would typically appear in the downfield region of the spectrum. The protons of the amino (-NH2) and imidamide (-NH) groups would also exhibit characteristic chemical shifts, which can be sensitive to solvent and temperature. For example, in related aminopyrimidine structures, signals for amino protons have been observed in the range of 5.1-5.3 ppm. ijirset.comsemanticscholar.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

| Pyrimidine ring-H | 7.0 - 8.5 |

| Amino (-NH₂) | 5.0 - 7.0 |

| Imidamide (=NH) | 8.0 - 9.0 |

| Imidamide (-NH₂) | 6.0 - 8.0 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyrimidine ring are characteristic of aromatic heterocyclic systems. The carbon atom of the carboximidamide group would also have a specific chemical shift, which is useful for confirming the presence of this functional group. In similar heterocyclic compounds, the carbon atoms of the pyrimidine ring have been observed at various chemical shifts, for instance, with signals around 167.6 ppm, 150.07 ppm, and 147.28 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Pyrimidine ring-C | 140 - 160 |

| Pyrimidine ring-C (substituted) | 155 - 170 |

| Carboximidamide-C | 160 - 175 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY helps to identify protons that are coupled to each other, while HSQC and HMBC experiments establish correlations between protons and the carbon atoms they are attached to (one-bond for HSQC) or are near (multiple bonds for HMBC). These techniques would be invaluable in confirming the connectivity of the amino and carboximidamide groups to the pyrimidine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy measures the vibrational energies of molecules, providing a "fingerprint" that is unique to the compound.

FT-IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the amino and imidamide groups, the C=N bonds of the pyrimidine ring and the carboximidamide group, and the C-N bonds. For instance, N-H stretching vibrations typically appear in the region of 3100-3500 cm⁻¹. ijirset.com The C=N stretching vibrations are expected in the 1600-1690 cm⁻¹ region, and C-N stretching vibrations appear around 1200-1350 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H stretch | 3300 - 3500 |

| Amino (-NH₂) | N-H bend | 1590 - 1650 |

| Imidamide (=NH, -NH₂) | N-H stretch | 3100 - 3400 |

| Pyrimidine ring | C=N stretch | 1550 - 1650 |

| Pyrimidine ring | Ring vibrations | 1400 - 1600 |

| Carboximidamide (C=N) | C=N stretch | 1640 - 1690 |

| Carboximidamide (C-N) | C-N stretch | 1200 - 1350 |

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a characteristic fingerprint, with prominent bands for the pyrimidine ring breathing modes and other symmetric vibrations. This technique can be particularly useful for studying the molecule in aqueous solutions, where water absorption can interfere with FT-IR measurements.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. In the analysis of pyrimidine derivatives, electron impact mass spectrometry (EI-MS) is often employed. The resulting mass spectrum reveals the molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a series of fragment ions.

Systematic studies of related compounds, such as ketamine analogues which also contain a six-membered ring, show characteristic fragmentation pathways involving α-cleavage and subsequent losses of small molecules or radicals. nih.gov While the specific fragmentation pattern for this compound is not detailed in the provided search results, general principles of mass spectral fragmentation of pyrimidine and amine-containing compounds can be applied to predict its behavior. researchgate.netiosrjournals.orgnih.gov

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Technique | Predicted Observation | Interpretation |

| Electron Impact (EI-MS) | Molecular ion peak (M+) | Confirms the molecular weight of the compound. |

| Characteristic fragment ions | Provides information about the structural components and connectivity through analysis of fragmentation pathways. | |

| High-Resolution MS | Exact mass measurement | Allows for the determination of the elemental composition. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org Organic molecules containing chromophores, which are functional groups with valence electrons of low excitation energy, exhibit characteristic absorption bands in the UV-Vis spectrum. tanta.edu.eg

For this compound, the presence of the pyrimidine ring, with its π-electron system, and the amino and carboximidamide groups, with non-bonding (n) electrons, will give rise to specific electronic transitions. The primary transitions expected are π → π* and n → π*. shu.ac.ukelte.hu

π → π transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically characterized by high molar absorptivity (ε) values. shu.ac.uk The extent of conjugation within the molecule significantly influences the wavelength of maximum absorption (λmax), with more extensive conjugation leading to a shift to longer wavelengths (a bathochromic or red shift). elte.hu

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital to an antibonding π* orbital. youtube.com They generally have lower molar absorptivity values compared to π → π* transitions. shu.ac.uk The polarity of the solvent can affect the energy of these transitions; an increase in solvent polarity often leads to a hypsochromic or blue shift (a shift to shorter wavelengths). shu.ac.uk

The UV-Vis spectrum of this compound would therefore be expected to show intense absorption bands corresponding to the π → π* transitions of the pyrimidine ring and potentially weaker bands at longer wavelengths due to n → π* transitions. elte.huyoutube.com

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Type of Transition | Expected Wavelength Region | Relative Intensity |

| π → π | Shorter wavelength (higher energy) | High |

| n → π | Longer wavelength (lower energy) | Low |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for determining the precise three-dimensional structure of a molecule in its crystalline solid state.

Single Crystal X-ray Diffraction for Precise Atom Positioning

For a related compound, N′-aminopyridine-2-carboximidamide, single crystal X-ray diffraction revealed that the non-hydrogen atoms are nearly planar. researchgate.netnih.gov The molecule is involved in a two-dimensional hydrogen-bonding network. researchgate.netnih.gov It is plausible that this compound would also exhibit a high degree of planarity due to the aromatic pyrimidine ring. The presence of amino and imino groups suggests the potential for extensive intermolecular hydrogen bonding, which would significantly influence the crystal packing. The synthesis and characterization of various pyrimidine and benzimidazole (B57391) derivatives have been successfully achieved using this technique, confirming their molecular structures. researchgate.netmdpi.comrsc.org

Table 3: Anticipated Single Crystal X-ray Diffraction Parameters for this compound

| Parameter | Significance |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. |

| Bond Lengths & Angles | Provides precise information about the molecular geometry. |

| Torsion Angles | Describes the conformation of the molecule. |

| Hydrogen Bonding Network | Details the intermolecular interactions that stabilize the crystal structure. |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a valuable tool for analyzing the crystalline nature of a bulk sample. It is particularly useful for identifying the crystalline phase of a material and can be used to monitor structural changes. mdpi.com The resulting diffraction pattern is a fingerprint of the crystalline solid. While single crystal X-ray diffraction provides the structure of a single crystal, PXRD confirms the phase purity of the bulk material. cas.cz The technique is widely used in the pharmaceutical industry for the characterization of different polymorphs of a drug substance. mdpi.com The particle size of the crystallites can also be estimated from the peak widths in the PXRD pattern using the Debye-Scherrer equation. researchgate.net

Integration of Spectroscopic Data for Comprehensive Structural Assignment

The definitive structural elucidation of this compound is achieved through the integration of data from all the spectroscopic techniques discussed. Mass spectrometry confirms the molecular weight and provides clues about the fragmentation of the molecule. UV-Vis spectroscopy reveals the nature of the electronic system and the presence of chromophores. Finally, X-ray crystallography provides an unambiguous three-dimensional map of the molecule in the solid state, confirming the connectivity and stereochemistry suggested by the other techniques. This multi-faceted approach ensures a comprehensive and accurate structural assignment of the compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Unexplored Territory

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. However, no specific studies employing these methods on N-aminopyrimidine-4-carboximidamide have been identified.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. In principle, DFT calculations could provide valuable insights into this compound, including its optimized geometry, frontier molecular orbital energies (HOMO-LUMO gap), and molecular electrostatic potential (MEP) map. Such data would be instrumental in understanding its reactivity and potential intermolecular interactions. However, at present, there are no published DFT studies specifically for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies for this compound would be invaluable for its structural characterization and for complementing experimental data. Currently, no such theoretical spectroscopic predictions for this compound are available in the literature.

Molecular Modeling and Simulation: An Open Avenue for Discovery

Molecular modeling and simulations offer a window into the dynamic nature of molecules, from their preferred shapes to their behavior over time. This area of study for this compound is also undeveloped.

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis of this compound would identify its stable conformers and the energy barriers between them. Understanding the molecule's preferred three-dimensional structures is crucial for predicting its biological activity and physical properties. This essential analysis has not yet been reported.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations could be used to explore the dynamic behavior of this compound in various environments, such as in solution. MD studies can reveal information about its flexibility, hydrogen bonding patterns, and interactions with solvent molecules over time. As of now, no molecular dynamics simulations focused on this compound have been published.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry offers powerful tools to elucidate complex reaction mechanisms, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates. For aminopyrimidine systems, theoretical investigations often focus on tautomerization and proton transfer events, which are fundamental to their reactivity and biological function.

A pertinent example is the computational study of tautomerization in 2-aminopyridine (B139424) derivatives, which are structurally similar to the aminopyrimidine core. Using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, researchers have investigated the relative stabilities of various tautomers and the energy barriers associated with their interconversion. nih.govresearchgate.net Such studies reveal that the canonical amine form is generally the most stable, with significant energy differences compared to imine tautomers. nih.govresearchgate.net

The transition states for these transformations are meticulously calculated and confirmed by the presence of a single imaginary frequency in the vibrational analysis. nih.govresearchgate.net For instance, the transition state for proton transfer from the exocyclic amino group to the ring nitrogen in 2-amino-4-methylpyridine (B118599) was computed, revealing a substantial energy barrier. nih.govresearchgate.netscispace.com This high barrier suggests that such a transfer is not a low-energy process. nih.govresearchgate.netscispace.com

These computational approaches are not limited to tautomerization. They are also applied to understand enzymatic reaction mechanisms involving pyrimidine-containing molecules. For example, quantum mechanical cluster models based on DFT have been used to investigate the reaction mechanism of dihydropyrimidinase, an enzyme that catalyzes the reversible ring-opening of dihydropyrimidines. rsc.org These studies detail the roles of active site residues, the nature of nucleophilic attack, and the energetics of proton transfer steps, providing a step-by-step molecular journey of the catalytic process. rsc.org

Table 1: Representative Calculated Energy Data for 2-Amino-4-methylpyridine Tautomerization and Transition States

This table presents data for a related aminopyridine compound to illustrate typical computational findings in this area of research.

| Species | Method | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Canonical Tautomer | B3LYP/6-311++G(d,p) | 0.00 | - | N/A |

| Iminopyridine Tautomer | B3LYP/6-311++G(d,p) | 13.60 | - | N/A |

| Proton Transfer TS | B3LYP/6-311++G(d,p) | - | 44.81 | -1897 |

| Amino N-inversion TS | B3LYP/6-311++G(d,p) | - | 0.41 | - |

Source: Data adapted from computational studies on 2-aminopyridine derivatives. nih.govresearchgate.netscispace.com

Analysis of Non-Covalent Interactions within Molecular Systems

Non-covalent interactions are the cornerstone of supramolecular chemistry and are critical in determining the three-dimensional structure and recognition properties of molecules. In systems containing aminopyrimidine moieties, hydrogen bonding and π-stacking are predominant interactions that can be rigorously analyzed using computational methods.

Theoretical studies on N-(pyrimidyl)-amino acids, for example, have employed DFT calculations to explore the formation of supramolecular assemblies. rsc.org These studies utilize tools like Molecular Electrostatic Potential (MEP) surfaces, the Quantum Theory of Atoms in Molecules (QTAIM), and the Reduced Density Gradient (RDG) index to characterize and quantify non-covalent interactions. rsc.orgrsc.org MEP surfaces visually indicate the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding. rsc.orgrsc.org

QTAIM analysis identifies bond critical points (BCPs) between interacting atoms, with the electron density (ρ) and its Laplacian (∇²ρ) at these points revealing the nature and strength of the interaction. rsc.orgrsc.org For instance, the presence of a BCP between a hydrogen bond donor and acceptor confirms the existence of a hydrogen bond. The analysis of N-(pyrimidyl)amino acids has detailed the "head-to-tail" and "head-to-head" hydrogen bonding networks that lead to the formation of 1D supramolecular polymers in the solid state. rsc.org

Table 2: Common Non-Covalent Interactions in Aminopyrimidine Systems and their Computational Descriptors

| Interaction Type | Typical Interacting Groups | Computational Analysis Method | Key Descriptors |

| Hydrogen Bonding | N-H···N, N-H···O, C-H···O | QTAIM, MEP, RDG | Bond Critical Points (BCPs), High electron density at BCP, Negative Laplacian of electron density |

| π-π Stacking | Pyrimidine (B1678525) ring ↔ Pyrimidine ring | RDG, NCI Plot | Broad, low-density RDG spikes, Visualization of surface attraction |

| Anion-π Interaction | Anion ↔ Pyrimidine ring | MEP, QTAIM | Positive MEP on the pyrimidine ring, BCP between anion and ring centroid |

| Lone Pair-π Interaction | Lone pair (e.g., from O, N) ↔ Pyrimidine ring | DFT, AIM | Calculation of interaction energies, Visualization of orbital overlap |

Source: Based on general principles and findings from studies on pyrimidine derivatives. rsc.orgrsc.orgtandfonline.com

Mechanistic Studies of Biological Target Interactions in Vitro

Enzyme Binding and Inhibition Mechanisms (In Vitro)

The pyrimidine (B1678525) scaffold is a common feature in molecules designed to inhibit various enzymes, often by mimicking endogenous ligands. Research into structurally related pyrimidine-4-carboxamide (B1289416) derivatives has shed light on their binding sites, interaction modes, and inhibition kinetics against several enzyme targets.

Studies on pyrimidine-based inhibitors have successfully identified their binding sites within target enzymes. For instance, a series of N-(4-aminocyclohexyl)pyrimidine-4-carboxamide derivatives have been identified as inhibitors of CD38, a multifunctional enzyme involved in NAD+ metabolism. google.com The binding of these compounds is understood to occur within the enzyme's active site.

Similarly, research on other pyrimidine derivatives has pinpointed their binding locations. For example, pyridine-3-carboxamide (B1143946) inhibitors have been shown to bind to the DNA gyrase enzyme in E. coli. nih.gov In another context, pyrimidine derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), with studies indicating that they target the ATP-binding pocket of these enzymes. For example, 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been found to be potent inhibitors of CDK9. nih.gov

The binding of pyrimidine derivatives to their enzyme targets is typically stabilized by a combination of hydrogen bonds and hydrophobic interactions. In the case of 4-amino-8-quinoline carboxamides, which share a carboxamide functional group and inhibit the same enzyme family (CD38) as some pyrimidine carboxamides, X-ray crystallography has provided detailed insights into their binding mode. These studies have revealed specific hydrogen bonding patterns between the inhibitor and amino acid residues in the enzyme's active site. researchgate.net

For steroidal pyrimidine derivatives that interact with DNA, the binding is primarily driven by electrostatic and hydrophobic interactions. nih.gov Molecular docking studies further suggest that these interactions facilitate the intercalation of the pyrimidine moiety into the minor groove of the DNA. nih.gov

The following table summarizes the types of interactions observed for related pyrimidine compounds with their biological targets.

| Compound Class | Target | Key Interactions |

| N-(4-aminocyclohexyl)pyrimidine-4-carboxamide derivatives | CD38 | Not specified in available abstracts |

| Pyridine-3-carboxamide inhibitors | DNA gyrase | Not specified in available abstracts |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | CDK9 | Not specified in available abstracts |

| 4-Amino-8-quinoline carboxamides | CD38 | Hydrogen bonding |

| Steroidal pyrimidine derivatives | DNA | Electrostatic and hydrophobic interactions |

Kinetic studies are crucial for characterizing the potency of enzyme inhibitors. For various pyrimidine derivatives, inhibition constants (Ki) and IC50 values have been determined, providing a quantitative measure of their inhibitory activity.

For example, novel synthesized pyrimidine derivatives have been shown to inhibit several metabolic enzymes with Ki values in the nanomolar range. nih.gov Specifically, these compounds exhibited Ki values of:

Catalytic Applications of N Aminopyrimidine 4 Carboximidamide and Its Complexes

Ligand Design and Metal Complex Formation

There is currently no available scientific literature detailing the design of N-aminopyrimidine-4-carboximidamide as a ligand for catalytic purposes or the synthesis and characterization of its corresponding metal complexes.

Coordination Chemistry of Carboximidamide Ligands

General principles of coordination chemistry suggest that the carboximidamide and pyrimidine (B1678525) moieties within the molecule offer potential coordination sites for metal ions. However, specific studies on the coordination behavior of this compound are absent from the current body of scientific work.

Synthesis and Characterization of Metal Complexes

No published methods for the synthesis and characterization of metal complexes involving this compound as a ligand could be identified.

Catalytic Activity of this compound-Metal Complexes

Consistent with the lack of synthesized complexes, there is no information regarding the catalytic activity of any such compounds.

Homogeneous Catalysis Applications

There are no documented applications of this compound-metal complexes in the field of homogeneous catalysis.

Exploration in Specific Chemical Transformations

The exploration of this compound-metal complexes in specific chemical transformations has not been reported in the scientific literature.

Future Research Trajectories

Development of Novel Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet the development of novel, efficient, and selective methods for the synthesis of specifically substituted compounds like N-aminopyrimidine-4-carboximidamide remains a key research area. Future investigations could focus on the following:

Multicomponent Reactions: Green chemistry principles could be applied through the development of one-pot multicomponent reactions. A potential strategy involves the reaction of aromatic or heterocyclic amines with reagents like malononitrile under microwave irradiation to form a fused 4-aminonicotinonitrile intermediate, which could then undergo cyclization with formamide or related reagents.

Palladium-Catalyzed Cross-Coupling Reactions: Advanced catalytic systems, such as those used in Buchwald-Hartwig amination, could be explored for the selective N-arylation of the amino groups on the pyrimidine ring. This would allow for the synthesis of a diverse library of N-substituted derivatives.

Condensation Reactions: Traditional condensation reactions remain a viable route. A plausible approach involves the reaction of a suitable aminopyrimidine precursor containing a nitrile group with an amine under conditions that facilitate the formation of the carboximidamide moiety.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Reagents | Key Advantages |

| Multicomponent Reaction | Aromatic/heterocyclic amines, malononitrile, formamide | High atom economy, reduced waste, potential for rapid library synthesis |

| Palladium-Catalyzed Cross-Coupling | Aminopyrimidine precursor, aryl halides, palladium catalyst (e.g., dichlorobis(triphenylphosphine)Pd(II)), ligand (e.g., Xantphos) | High selectivity for N-arylation, broad substrate scope |

| Condensation Reaction | Aminopyrimidine-4-carbonitrile, ammonia (B1221849) or primary/secondary amines | Direct formation of the carboximidamide group, potentially simpler reaction conditions |

Integration of Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and potential applications. Future research should leverage a combination of advanced spectroscopic and computational methods.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): One- and two-dimensional NMR techniques (¹H, ¹³C, HSQC, HMBC) will be essential for unambiguous structure elucidation and conformational analysis in solution.

Infrared (IR) Spectroscopy: IR spectroscopy will provide valuable information about the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amino and carboximidamide groups, and the C=N bonds within the pyrimidine ring and the carboximidamide moiety.

Mass Spectrometry (MS): High-resolution mass spectrometry will be critical for confirming the molecular weight and elemental composition of the compound and its derivatives.

Computational Studies:

Density Functional Theory (DFT): DFT calculations can be employed to predict the optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) of this compound. This can aid in the interpretation of experimental data.

Molecular Docking: In silico molecular docking studies could be performed to investigate potential interactions with biological macromolecules, providing insights into its potential as a scaffold in medicinal chemistry.

A summary of the proposed analytical techniques is provided in the table below.

| Technique | Information Gained |

| NMR Spectroscopy | Connectivity of atoms, conformational information |

| IR Spectroscopy | Presence of key functional groups |

| Mass Spectrometry | Molecular weight and elemental composition |

| DFT Calculations | Optimized geometry, electronic properties, predicted spectroscopic data |

| Molecular Docking | Potential binding modes with biological targets |

Exploration of Unique Reaction Mechanisms

The presence of multiple reactive sites in this compound, including the amino groups and the carboximidamide functionality, suggests a rich and potentially unique reaction chemistry. Future research should aim to explore and understand these reaction mechanisms.

Cyclization Reactions: The arrangement of functional groups may allow for intramolecular cyclization reactions to form novel fused heterocyclic systems. Investigating the conditions (e.g., temperature, catalysts) that promote such reactions will be of interest.

Electrophilic and Nucleophilic Substitutions: A systematic study of the reactivity of the pyrimidine ring towards both electrophilic and nucleophilic substitution would provide a deeper understanding of its chemical behavior and allow for further functionalization.

Coordination Chemistry: The nitrogen atoms in the pyrimidine ring and the carboximidamide group are potential coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new materials with interesting catalytic or electronic properties.

In-depth Mechanistic Studies of Molecular Recognition Events

The ability of a molecule to engage in specific non-covalent interactions is the basis of molecular recognition. The hydrogen bond donors and acceptors present in this compound make it an intriguing candidate for studies in this area.

Host-Guest Chemistry: The potential of this molecule to act as a guest that binds to larger host molecules (e.g., cyclodextrins, calixarenes) through hydrogen bonding and other non-covalent interactions could be investigated using techniques such as titration calorimetry and NMR spectroscopy.

Self-Assembly: The potential for this compound to self-assemble into supramolecular structures through intermolecular hydrogen bonding could be explored. Techniques like X-ray crystallography and scanning tunneling microscopy could provide insights into the nature of these assemblies.

Biomolecular Interactions: As many pyrimidine derivatives interact with biological targets, future studies could explore the molecular recognition of this compound with biomolecules such as proteins and nucleic acids. Understanding the specific interactions at a molecular level would be a key focus. Harnessing the molecular recognition capabilities of enzymes could also be a fruitful avenue of research.

Q & A

Q. What are the recommended synthetic routes for N-aminopyrimidine-4-carboximidamide, and what analytical techniques are essential for confirming its structural integrity?

Methodological Answer: The synthesis of this compound derivatives often involves one-pot reactions in acetonitrile solutions with appropriate aldehydes or amines. For example, hemiaminal derivatives of structurally related 2-aminopyrimidine were synthesized via condensation reactions between 2-aminopyrimidine and nitro-substituted benzaldehydes . Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming proton and carbon environments (e.g., ¹H, ¹³C, HMQC, HMBC spectra) .

- Infrared Spectroscopy (IR) : To identify functional groups such as amino and carboximidamide moieties .

- X-ray Crystallography : For resolving supramolecular interactions and hydrogen-bonding networks in crystalline forms .

Q. How do hydrogen bonding and supramolecular interactions influence the crystallization of this compound?

Methodological Answer: Hydrogen bonding (e.g., N–H⋯O/N interactions) and π-π stacking are critical in stabilizing crystal structures. For instance, pyrimidine derivatives like pyridine-4-carboxamidoxime N-oxide exhibit layered supramolecular architectures driven by intermolecular hydrogen bonds, as confirmed by X-ray diffraction . To analyze such interactions:

- Use single-crystal X-ray diffraction to map hydrogen-bond distances and angles.

- Employ Hirshfeld surface analysis to quantify intermolecular contact contributions .

Advanced Research Questions

Q. When encountering contradictory data in the biological activity of this compound across studies, what statistical approaches are recommended to assess heterogeneity and reconcile findings?

Methodological Answer: Contradictions may arise from variability in experimental conditions or biological models. To quantify heterogeneity:

- Calculate I² statistic : Estimates the percentage of total variation across studies due to heterogeneity (values >50% indicate substantial heterogeneity) .

- Use H statistic : The square root of the χ² heterogeneity test divided by its degrees of freedom; H > 1 suggests significant heterogeneity .

- Apply random-effects meta-analysis to account for between-study variance, as described in the Cochrane Handbook .

Q. What strategies can optimize reaction conditions for synthesizing this compound derivatives with high yield and purity?

Methodological Answer: Key variables include solvent choice, temperature, and catalyst use. For example:

- Solvent Optimization : Acetonitrile is effective for one-pot syntheses due to its polarity and stability with nitro-substituted aldehydes .

- Temperature Control : Reactions at 60–80°C improve yields while minimizing side products .

- Catalytic Systems : Transition metal catalysts (e.g., Cu(I)) can enhance coupling reactions in carboximidamide functionalization .

Q. Reaction Optimization Table

| Variable | Optimal Condition | Impact on Yield/Purity | Source |

|---|---|---|---|

| Solvent | Acetonitrile | High polarity, stability | |

| Temperature | 70°C | Balances kinetics/thermodynamics | |

| Catalyst | Cu(I) complexes | Accelerates coupling |

Q. How do computational methods like DFT or molecular docking complement experimental studies of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .

- Molecular Docking : Screens potential biological targets (e.g., enzymes) by simulating ligand-binding interactions. For example, sulfonamide derivatives of pyrimidine showed antimicrobial activity via docking with bacterial dihydropteroate synthase .

- Molecular Dynamics (MD) : Models stability of supramolecular assemblies in solution or crystal phases .

Data Contradiction Analysis

Example Workflow for Resolving Contradictions:

Systematic Review : Follow Cochrane guidelines to collate and appraise studies .

Heterogeneity Metrics : Calculate I² and H to quantify variability .

Subgroup Analysis : Stratify data by synthesis method or biological assay type to identify confounding factors.

Experimental Replication : Standardize conditions (e.g., solvent, temperature) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.